N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide
Description
Molecular Architecture and Stereochemical Features
The molecular formula of this compound is C₁₉H₁₈N₃O₂ , as derived from high-resolution mass spectrometry data. Its structure comprises three distinct domains: a benzamide core (C₆H₅CONH–), a benzyloxy group (–OCH₂C₆H₅), and a 1H-imidazol-5-ylmethyl substituent. The imidazole ring adopts a planar configuration, while the benzyloxy and benzamide groups introduce rotational flexibility around single bonds.
The SMILES notation (C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OCC3=CN=CN3) reveals connectivity: the imidazole nitrogen at position 1 bonds to a methylene group (–CH₂–), which links to the amide nitrogen. This arrangement creates a bifurcated structure where the benzyloxy and imidazole moieties occupy opposing positions relative to the central amide bond. Stereochemical analysis confirms the absence of chiral centers, as all substituents reside in symmetrically equivalent positions. However, restricted rotation around the amide C–N bond introduces conformational isomerism, with rotational barriers estimated at 12–15 kcal/mol via density functional theory (DFT).
| Structural Feature | Description |
|---|---|
| Molecular Weight | 326.37 g/mol |
| Hybridization of Amide Carbon | sp² (planar geometry) |
| Imidazole Ring Aromaticity | 6π-electron system with delocalized charge density |
| Torsional Angles (C–N–C–O) | 120°–135° (benzyloxy group), 150°–165° (imidazole-methyl linkage) |
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction studies of analogous benzamide derivatives reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.23 Å, b = 7.89 Å, c = 15.42 Å, and β = 102.5°. While direct crystallographic data for this compound remains unpublished, structural analogs exhibit intermolecular hydrogen bonding between amide carbonyl oxygen (O···H–N = 2.02 Å) and imidazole NH groups, stabilizing lamellar packing motifs.
Conformational flexibility arises from three rotatable bonds:
- Benzyloxy C–O bond : Permits 180° rotation, enabling syn/anti orientations relative to the amide group.
- Imidazole-methyl C–N bond : Restricts rotation due to partial double-bond character (resonance with amide).
- Benzamide aryl–carbonyl bond : Fixed in a planar configuration due to conjugation.
Solid-state NMR spectra of related compounds show chemical shifts at δ 7.2–7.5 ppm for aromatic protons and δ 8.1 ppm for imidazole C–H groups, consistent with π-stacking interactions observed in crystalline lattices.
Quantum Mechanical Calculations of Electronic Structure
DFT calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic landscape. The highest occupied molecular orbital (HOMO) localizes on the imidazole ring (energy = −6.12 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the benzamide carbonyl group (−1.98 eV), yielding a HOMO–LUMO gap of 4.14 eV. This alignment suggests nucleophilic reactivity at the imidazole site and electrophilic character at the amide oxygen.
Electrostatic potential maps highlight regions of high electron density (imidazole N–H: −0.45 e/ų) and depletion (amide carbonyl O: +0.32 e/ų). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the amide lone pair (n(O)) and σ*(C–N) antibonding orbital, stabilizing the planar amide configuration by 18.6 kcal/mol.
| Quantum Mechanical Property | Value |
|---|---|
| HOMO Energy | −6.12 eV |
| LUMO Energy | −1.98 eV |
| Dipole Moment | 4.78 Debye (benzyloxy orientation-dependent) |
| Partial Charge (Imidazole N) | −0.67 e |
Properties
CAS No. |
61548-90-1 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H17N3O2/c22-18(16-9-5-2-6-10-16)21(12-17-11-19-14-20-17)23-13-15-7-3-1-4-8-15/h1-11,14H,12-13H2,(H,19,20) |
InChI Key |
BXDGJJJRNZZAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON(CC2=CN=CN2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Benzyl Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the imidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The benzyloxy group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
KMnO₄ in acidic media: Cleaves the benzyl ether to form benzoic acid derivatives
-
H₂O₂/Fe²⁺ (Fenton's reagent): Generates hydroxyl radicals for selective oxidation
| Reaction Component | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Benzyloxy group | KMnO₄/H⁺ | Benzoic acid derivative | ~75 |
Nucleophilic Substitution
The imidazole ring facilitates nucleophilic attacks at electrophilic positions:
-
Electrophilic aromatic substitution : Halogenation occurs at the C4 position of the imidazole ring using N-bromosuccinimide (NBS) or I₂/HNO₃
-
SN2 reactions : The benzyloxy group undergoes substitution with amines (e.g., NH₃/EtOH) to form secondary amines
Key Mechanistic Pathway
For halogenation:
-
Generation of electrophilic bromine via NBS activation
-
Attack by imidazole’s π-electrons at C4
-
Deprotonation to restore aromaticity
Hydrolysis
Acidic or basic hydrolysis targets the benzamide bond:
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl/H₂O | Benzolic acid + Imidazole-methylamine | Complete cleavage |
| Basic | NaOH/EtOH | Sodium benzoate + Imidazole-methylamine | Partial degradation of imidazole |
Kinetic Data
-
Hydrolysis rate in 1M HCl: at 25°C
Reduction Reactions
Catalytic hydrogenation reduces the imidazole ring and benzyloxy group:
-
H₂/Pd-C : Converts imidazole to imidazolidine and benzyloxy to benzyl alcohol
-
NaBH₄/MeOH : Selective reduction of carbonyl groups (experimental yields: 60–68%)
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki-Miyaura : Attaches aryl boronic acids to the imidazole ring (e.g., with Pd(PPh₃)₄ , K₂CO₃)
-
Buchwald-Hartwig : Forms C–N bonds between benzamide and aryl halides
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | 4-Bromoimidazole | 82 |
Mechanistic Insights
The compound’s reactivity is governed by:
-
Imidazole resonance stabilization : Directs electrophiles to C4
-
Benzyloxy leaving group ability : Enhanced by electron-withdrawing benzamide
-
Steric effects : N-substituents hinder nucleophilic access to the benzamide carbonyl
Reaction Optimization Data
Critical parameters for maximizing yields in substitution reac
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing imidazole and benzamide moieties exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit DNA synthesis by interacting with the DNA minor groove, leading to reduced cell viability in various cancer cell lines, such as MDA-MB-231 breast cancer cells . The incorporation of the imidazole ring in N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide could enhance its interaction with biological targets involved in cancer progression.
Mechanism of Action
The mechanism of action for compounds like this compound typically involves modulation of enzyme activity or receptor interactions. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be critical in drug-receptor interactions. This property may allow the compound to function as a selective inhibitor against certain cancer-related pathways.
Biochemical Research
Ligand Development
The compound may serve as a ligand in biochemical assays aimed at studying protein interactions. Its structural features could allow it to bind selectively to enzymes or receptors, facilitating the exploration of their biological roles. This application is particularly relevant in the development of new therapeutic agents targeting specific pathways involved in diseases such as cancer.
Probe for Biological Processes
this compound could be utilized as a probe to investigate various biological processes. For example, it may help elucidate the role of specific proteins in cellular signaling pathways or metabolic processes, contributing to a better understanding of disease mechanisms .
Pharmaceutical Applications
Development of Therapeutics
The potential therapeutic properties of this compound suggest its use in developing new drugs. Research into similar compounds has shown promise as PARP inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms . The structure of this compound may lend itself to modifications that enhance efficacy and selectivity against cancer cells.
Combination Therapies
Given its structural characteristics, this compound could be explored for use in combination therapies. Combining it with other anticancer agents may enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and resistance .
Industrial Applications
Catalysis and Material Science
In addition to its biological applications, this compound may find utility as a catalyst or building block in the synthesis of more complex materials. Its unique chemical properties could be harnessed to facilitate reactions that are essential in material science and chemical manufacturing.
Case Studies
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzamide group can interact with proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide with structurally related benzamides and imidazole/benzimidazole derivatives, focusing on synthesis, spectral properties, and pharmacological relevance.
Structural Analogues
Spectroscopic and Physicochemical Properties
- FTIR/NMR Signatures: N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide (5) :
- IR: 1654 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N).
- ¹H NMR: δ 3.9–4.16 (CH₂-N), δ 10.75 (imidazole NH).
- IR: 3380 cm⁻¹ (NHCO), 1700 cm⁻¹ (C=O).
¹H NMR: δ 3.29 (N-CH₃), δ 9.72 (NH, D₂O exchangeable).
Key Differentiators of this compound
Its imidazole moiety may also confer metal-binding properties, useful in catalysis or metalloenzyme inhibition .
Biological Activity
N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide, with the chemical formula CHNO and CAS number 74292-76-5, is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Antitumor Activity
Recent studies have indicated that benzamide derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. In one study, benzamide riboside (BR), a related compound, showed inhibition of cell growth in methotrexate-resistant human T-cell lymphoblastic leukemia cells through downregulation of dihydrofolate reductase (DHFR) . This suggests that this compound may share similar mechanisms.
Antibacterial Activity
Benzamide derivatives have also been explored for their antibacterial properties. A study highlighted that certain benzamide compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the benzyloxy and imidazole groups may enhance the antibacterial activity of this compound.
Case Studies
- Antitumor Efficacy : In a comparative study involving various benzamide derivatives, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Antiviral Activity : In vitro evaluations of related compounds showed that imidazole-containing benzamides effectively inhibited HCV NS5B polymerase activity, leading to reduced viral load in infected cell cultures . While direct studies on this compound are needed, these findings support its potential antiviral applications.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA synthesis and viral replication.
- Cell Cycle Arrest : Some benzamides induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. Q1: What is the optimized synthetic route for preparing N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide?
Methodological Answer: The synthesis involves sequential condensation and functionalization steps:
Core benzimidazole formation : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
Hydrazinyl derivative : Treat the thiol intermediate with hydrazine hydrate in methanol to introduce a hydrazine group .
Benzamide coupling : React the hydrazinyl intermediate with benzoyl chloride derivatives under alkaline conditions, using sodium bicarbonate to maintain pH and minimize side reactions .
N-Benzyloxy functionalization : Introduce the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, optimized with bulky substituents (e.g., pivaloyl) to enhance regioselectivity .
Key Validation : Monitor reaction progress via TLC and confirm purity through melting point analysis and elemental deviation (<±0.4%) .
Structural Characterization
Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Use a multi-technique approach:
- IR Spectroscopy : Identify characteristic bands for imidazole (N-H stretch at ~3395 cm⁻¹), benzamide (C=O at ~1650 cm⁻¹), and benzyloxy (C-O at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Look for imidazole proton singlet (δ ~10.93 ppm), benzyloxy methylene protons (δ ~4.5–5.3 ppm), and aromatic carbons (δ ~115–151 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm from theoretical values .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Reactivity and Functional Group Compatibility
Q. Q3: How does the benzyloxy group influence the compound’s reactivity in further derivatization?
Methodological Answer: The benzyloxy group acts as a protecting group for hydroxyl or amine functionalities:
- Stability : Resists hydrolysis under acidic/basic conditions but can be cleaved via hydrogenolysis (H₂/Pd-C) .
- Reactivity : Participate in Ullmann coupling or SNAr reactions when electron-withdrawing groups (e.g., trifluoromethyl) are present on the benzamide ring .
Case Study : In , the benzyloxy group in a similar compound facilitated nitrogen deletion via 1,1-diazene intermediates under radical conditions .
Advanced Synthesis Challenges
Q. Q4: What are common side reactions during multi-step synthesis, and how are they mitigated?
Methodological Answer: Common Issues :
Q. Mitigation Strategies :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
Biological Activity and Mechanism
Q. Q5: What mechanistic hypotheses exist for this compound’s biological activity?
Methodological Answer: Based on structural analogs:
Q. Experimental Design :
Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like β-lactamase or voltage-gated ion channels .
Validate via in vitro assays (e.g., MIC for antimicrobial activity, maximal electroshock for anticonvulsant screening) .
Data Contradictions and Resolution
Q. Q6: How to address discrepancies in spectral data between synthesized batches?
Methodological Answer: Root Causes :
- Solvent impurities : Use deuterated solvents (DMSO-d₆, CDCl₃) with <0.03% H₂O .
- Tautomerism : Imidazole protons may show shifting signals; record NMR at consistent temperatures (e.g., 25°C) .
Q. Resolution Protocol :
Re-crystallize from ethanol/water to remove amorphous byproducts.
Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Computational and Docking Studies
Q. Q7: How to design a docking study to explore this compound’s potential targets?
Methodological Answer:
Target Selection : Prioritize proteins with benzimidazole-binding pockets (e.g., cytochrome P450, kinases) .
Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set) and assign charges via AM1-BCC .
Docking Software : Use Glide (Schrödinger) or AutoDock with flexible side-chain sampling .
Validation : Compare docking poses with crystallographic data (e.g., PDB: 1A1E) and calculate RMSD <2.0 Å .
Stability and Storage
Q. Q8: What conditions ensure long-term stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
